molecular formula C27H33NO13 B1264997 Lonijaposide A

Lonijaposide A

Cat. No.: B1264997
M. Wt: 579.5 g/mol
InChI Key: DRYLFSKCXKHLKH-XBRJNPSZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lonijaposide A is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes multiple functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the pyridinium ring, the introduction of the carboxypropyl group, and the attachment of the complex side chains. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis could be employed.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation.

    Reduction: The pyridinium ring can be reduced under specific conditions.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound might be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for understanding biological processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure might allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings. Its unique properties might also make it suitable for use in sensors and other advanced technologies.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for elucidating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyridinium derivatives and molecules with similar functional groups. Examples include:

  • 1-(3-carboxypropyl)pyridinium
  • 5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridinium

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and stereocenters. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable subject for research.

Properties

Molecular Formula

C27H33NO13

Molecular Weight

579.5 g/mol

IUPAC Name

1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylate

InChI

InChI=1S/C27H33NO13/c1-3-16-17(7-6-14-9-15(24(35)36)11-28(10-14)8-4-5-20(30)31)18(25(37)38-2)13-39-26(16)41-27-23(34)22(33)21(32)19(12-29)40-27/h3,6-7,9-11,13,16-17,19,21-23,26-27,29,32-34H,1,4-5,8,12H2,2H3,(H-,30,31,35,36)/b7-6+/t16-,17+,19-,21-,22+,23-,26+,27+/m1/s1

InChI Key

DRYLFSKCXKHLKH-XBRJNPSZSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1/C=C/C2=CC(=C[N+](=C2)CCCC(=O)O)C(=O)[O-])C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C(C1C=CC2=CC(=C[N+](=C2)CCCC(=O)O)C(=O)[O-])C=C)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

lonijaposide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lonijaposide A
Reactant of Route 2
Lonijaposide A
Reactant of Route 3
Lonijaposide A
Reactant of Route 4
Lonijaposide A
Reactant of Route 5
Lonijaposide A
Reactant of Route 6
Lonijaposide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.